trans-N-Boc-1,4-cyclohexanediamine
Overview
Description
trans-N-Boc-1,4-cyclohexanediamine: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . The compound is also known by its IUPAC name, tert-butyl 4-aminocyclohexylcarbamate . It is a white solid that is slightly soluble in water and is commonly used in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of trans-N-Boc-1,4-cyclohexanediamine is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .
Mode of Action
This compound interacts with the V1A receptor as an antagonist Instead, it blocks the receptor and prevents it from being activated by vasopressin .
Biochemical Pathways
Given its role as a v1a receptor antagonist, it likely impacts pathways related to water retention and possibly blood pressure regulation .
Pharmacokinetics
It has been described asorally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract into the bloodstream.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the V1A receptor. By blocking this receptor, it may alter the body’s water retention and blood pressure regulation .
Action Environment
Like many chemical compounds, its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the preparation of an orally bioavailable and selective V1A receptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the V1A receptor pathway.
Cellular Effects
Given its role in the preparation of a V1A receptor antagonist , it may influence cell function by modulating this receptor pathway. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its role in the preparation of a V1A receptor antagonist , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to the V1A receptor pathway.
Metabolic Pathways
Given its role in the preparation of a V1A receptor antagonist , it may interact with enzymes or cofactors involved in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-1,4-cyclohexanediamine typically involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a solvent such as methanol . The reaction is carried out at 0°C and then stirred at room temperature for 16 hours . The product is then purified to obtain this compound with a yield of approximately 86% .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for larger scale production. This includes the use of more efficient catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-N-Boc-1,4-cyclohexanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction Reactions: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving the use of a base such as triethylamine.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while reduction reactions can produce different amine derivatives .
Scientific Research Applications
trans-N-Boc-1,4-cyclohexanediamine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- trans-1,4-diaminocyclohexane
- tert-butyl (1R,4R)-4-aminocyclohexylcarbamate
- trans-4-(Boc-amino)cyclohexylamine
Comparison: trans-N-Boc-1,4-cyclohexanediamine is unique due to its specific structure, which includes a Boc-protected amino group. This makes it particularly useful in organic synthesis and pharmaceutical research, as it provides a stable intermediate that can be further modified . In comparison, other similar compounds may lack the Boc protection, making them less versatile in certain synthetic applications .
Biological Activity
trans-N-Boc-1,4-cyclohexanediamine (TNBOCD) is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a 1,4-cyclohexanediamine backbone. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molecular weight of approximately 214.31 g/mol. This compound has garnered attention for its biological activity, particularly as a selective antagonist for the vasopressin V1A receptor, which is implicated in various physiological processes including vascular smooth muscle contraction and water retention.
Target Receptor : The primary target of TNBOCD is the V1A receptor, a G protein-coupled receptor located in the central nervous system and peripheral tissues.
Mode of Action : As an antagonist, TNBOCD inhibits the action of vasopressin at the V1A receptor. This inhibition can lead to reduced vascular smooth muscle contraction and decreased water reabsorption in the kidneys, making it a candidate for therapeutic applications in conditions such as hypertension and heart failure.
The compound's activity can be attributed to its structural features and biochemical properties:
- Chemical Structure : The Boc group enhances the stability and solubility of TNBOCD, facilitating its use in various biochemical reactions.
- Reactivity : TNBOCD can undergo substitution reactions where the Boc-protected amino groups can be selectively deprotected under acidic conditions to yield free amines .
Biological Activity
Research indicates that TNBOCD exhibits significant efficacy in modulating vasopressin-regulated pathways. Its role as a V1A receptor antagonist positions it as a potential therapeutic agent for managing cardiovascular diseases. Additionally, it serves as an important intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects and pharmacological potential of TNBOCD:
-
V1A Receptor Antagonist Development :
A study demonstrated that TNBOCD could be utilized to develop selective V1A receptor antagonists with potential applications in treating hypertension and heart failure. The synthesis involved deprotecting the Boc group to yield active compounds which were tested for their efficacy in animal models. -
In Vitro Studies :
In vitro assays have shown that TNBOCD-derived compounds exhibit significant binding affinity to the V1A receptor. These interactions are crucial for understanding its mechanism of action and potential side effects . For instance, a compound synthesized from TNBOCD showed promising results in reducing intracellular parasite loads in models of Leishmaniasis, indicating its versatility beyond cardiovascular applications . -
Pharmacokinetics :
Ongoing research aims to elucidate the pharmacokinetics and pharmacodynamics of TNBOCD in vivo. Initial findings suggest good oral bioavailability and favorable metabolic profiles, which are critical for its development as a therapeutic agent .
Table 2: Pharmacokinetic Profile
Parameter | Value | Notes |
---|---|---|
Oral Bioavailability | 44% | Indicates potential for oral administration |
First Pass Metabolism | 3% | Low metabolism suggests stability |
Solubility | Low | May limit absorption; strategies needed to enhance solubility |
Future Directions
The demand for sustainable methodologies in drug development highlights the need for further research on TNBOCD. Future studies should focus on:
- Optimizing synthesis routes to improve yield and purity.
- Exploring additional biological activities beyond V1A antagonism.
- Investigating potential side effects and long-term safety profiles.
Properties
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939007 | |
Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195314-59-1, 177906-48-8, 247570-24-7 | |
Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.